Levomethadone
Overview
Description
Preparation Methods
Levomethadone can be synthesized through several methods. One common method involves the reduction of Ν,Ν-dimethyl-D-alanine using borax to produce ®-2-(dimethylamino)propan-1-ol. This intermediate is then chlorinated to form ®-1-chloro-N,N-dimethylpropane-2-amine hydrochloride. The next step involves mixing this intermediate with diphenylacetonitrile and potassium t-butoxide to synthesize this compound nitrile hydrochloride. Finally, this compound hydrochloride is produced by exposing the nitrile to a Grignard reagent .
Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods may include additional purification steps and the use of green solvents to minimize environmental impact .
Chemical Reactions Analysis
Levomethadone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Levomethadone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.
Biology: this compound is used to study the effects of opioids on cellular and molecular processes.
Medicine: It is used in clinical research to evaluate its efficacy and safety in pain management and opioid dependency treatment
Mechanism of Action
Levomethadone exerts its effects primarily by acting as a potent agonist at the μ-opioid receptor. This receptor is involved in pain modulation, reward, and addictive behaviors. This compound’s high affinity for the μ-opioid receptor results in effective pain relief and suppression of withdrawal symptoms in opioid-dependent individuals .
In addition to its activity at the μ-opioid receptor, this compound acts as a weak competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a potent noncompetitive antagonist of the α3β4 nicotinic acetylcholine receptor . These interactions contribute to its analgesic properties and may reduce the development of opioid tolerance.
Comparison with Similar Compounds
Levomethadone is often compared to other opioid analgesics, including:
Methadone: this compound is the active enantiomer of methadone and is about twice as potent.
Buprenorphine: Buprenorphine is a partial agonist at the μ-opioid receptor, whereas this compound is a full agonist.
This compound’s uniqueness lies in its high potency, long duration of action, and reduced cardiotoxicity compared to racemic methadone .
Properties
IUPAC Name |
(6R)-6-(dimethylamino)-4,4-diphenylheptan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSIQXCVUWKGNF-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016376 | |
Record name | Levomethadone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-58-6 | |
Record name | Levomethadone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levomethadone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomethadone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13515 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levomethadone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOMETHADONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y75Z4E8NS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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